An In-Depth Technical Guide to (-)-MDO-NPA HCl: Properties, Mechanism, and Application
An In-Depth Technical Guide to (-)-MDO-NPA HCl: Properties, Mechanism, and Application
Abstract
This technical guide provides a comprehensive overview of (-)-10,11-Methylenedioxy-N-propylnoraporphine Hydrochloride, commonly known as (-)-MDO-NPA HCl. Designed for researchers, medicinal chemists, and neuropharmacologists, this document details the compound's verified chemical properties, mechanism of action, analytical considerations, and practical experimental protocols. (-)-MDO-NPA HCl is a synthetic aporphine derivative that functions as an orally bioavailable, long-acting prodrug for the potent dopamine agonist (-)-N-n-propylnorapomorphine (NPA).[1][2] This guide emphasizes the critical importance of stereochemistry in its pharmacological activity and provides field-proven insights to ensure the integrity and reproducibility of research outcomes.
Chemical Identity and Core Properties
Verification of a compound's identity and fundamental properties is the bedrock of reproducible science. Any ambiguity in these parameters can compromise downstream experimental results. (-)-MDO-NPA HCl is the hydrochloride salt of the levorotatory, or (R)-(-), enantiomer.
Critical Identifiers
The following table summarizes the key identifiers for (-)-MDO-NPA HCl. It is crucial to cross-reference the CAS number on any supplied material to ensure the correct compound and stereoisomer are being used.
| Property | Value | Source |
| Compound Name | (-)-MDO-NPA Hydrochloride | [3] |
| Full Chemical Name | (-)-10,11-Methylenedioxy-N-propylnoraporphine Hydrochloride | [3] |
| CAS Number | 81264-57-5 | [1][2][3] |
| Molecular Formula | C₂₀H₂₂ClNO₂ | [3] |
| Molecular Weight | 343.85 g/mol | [3][4] |
| Free Base M.W. | 307.39 g/mol | [2][5] |
| Appearance | Solid powder | [3] |
Note: The S(+) enantiomer possesses a different CAS number (113678-73-2) and exhibits distinct pharmacology, acting as a dopamine antagonist.[4] Extreme care must be taken to procure the correct isomer for the intended research application.
Physicochemical Properties and Handling
Proper storage and handling are paramount to maintaining the compound's stability and purity.
| Property | Recommendation | Rationale & Expert Insight |
| Long-Term Storage | -20°C, desiccated, protected from light. | Aporphine derivatives can be susceptible to oxidation and photodegradation. Storing under inert gas (Argon or Nitrogen) is recommended for maximum long-term stability. |
| Short-Term Storage | 0 - 4°C for days to weeks.[3][4] | Minimizes degradation during routine experimental use. Avoid repeated freeze-thaw cycles of stock solutions. |
| Solubility | Information on specific solvents is limited in readily available literature; empirical testing is required. | For initial solubility testing, begin with common laboratory solvents such as DMSO for organic stocks and aqueous buffers (e.g., PBS) for working solutions. Sonication may be required to aid dissolution. |
Mechanism of Action: A Prodrug Approach to Dopamine Agonism
(-)-MDO-NPA HCl is not directly active at dopamine receptors. Its therapeutic and research value lies in its pharmacokinetic profile as a prodrug.[1][2]
Bioactivation and Target Engagement
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Oral Administration & Absorption: Unlike its parent compound, apomorphine, or its active metabolite, NPA, (-)-MDO-NPA HCl has high oral bioavailability, surmounting a major limitation of earlier dopaminergic agents.[1][2]
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Metabolic Cleavage: In vivo, the defining 10,11-methylenedioxy bridge is cleaved via O-dealkylation, a reaction mediated by microsomal enzymes in the liver.[1] This metabolic step releases the active compound, (-)-N-n-propylnorapomorphine (NPA).
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Dopamine Receptor Agonism: The liberated (-)-NPA is a potent agonist, primarily at D₂-like (D₂, D₃, D₄) dopamine receptors within the central nervous system. The (R)-(-) enantiomer is the pharmacologically active form, demonstrating significantly higher affinity for dopamine receptors than its (S)-(+) counterpart.
The diagram below illustrates the bioactivation pathway.
Caption: Bioactivation and signaling pathway of (-)-MDO-NPA HCl.
Analytical and Quality Control Workflow
A self-validating analytical workflow is not merely a suggestion but a requirement for trustworthy research. The identity and purity of each new batch of (-)-MDO-NPA HCl must be independently confirmed before use in any experiment.
Workflow for Incoming Compound Verification
The following diagram outlines a standard, robust workflow for the quality control (QC) of a newly received batch of the compound.
Caption: A logical workflow for the quality control of (-)-MDO-NPA HCl.
Protocol: Purity Assessment by HPLC
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Rationale: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for assessing the purity of small organic molecules. It separates the parent compound from potential impurities, degradation products, or isomers. A purity level of ≥98% is typically required for pharmacological studies.
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Methodology:
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System: An HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.
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Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
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Mobile Phase B: 0.1% TFA in Acetonitrile.
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Gradient: Start with a 5-minute isocratic hold at 10% B, then ramp linearly to 95% B over 20 minutes. Hold at 95% B for 5 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: Monitor at 280 nm.
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Sample Preparation: Prepare a 1 mg/mL solution of (-)-MDO-NPA HCl in 50:50 Acetonitrile:Water. Inject 10 µL.
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Analysis: Integrate the peak area. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100.
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Experimental Applications & Protocols
Protocol: Preparation of Stock Solutions
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Expertise: The stability of the compound in solution is critical. Stock solutions should be prepared fresh, but if storage is necessary, they must be aliquoted to avoid repeated freeze-thaw cycles which can lead to degradation and concentration changes due to solvent evaporation.
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Methodology for a 10 mM Stock in DMSO:
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Calculation: Weigh out 3.44 mg of (-)-MDO-NPA HCl (MW = 343.85 g/mol ). Calculation: 0.010 mol/L * 0.001 L * 343.85 g/mol = 0.00344 g = 3.44 mg.
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Dissolution: Add the powder to a sterile 1.5 mL microcentrifuge tube. Add 1.0 mL of high-purity, anhydrous DMSO.
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Mixing: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used if necessary.
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Aliquoting & Storage: Dispense into small-volume, single-use aliquots (e.g., 20 µL). Store immediately at -20°C, protected from light. For long-term archival, storage at -80°C is preferable.
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Trustworthiness: Each new stock solution should be assigned a unique ID, and its preparation date and concentration recorded in a laboratory notebook. For cGMP environments, the weighing process must be documented and verified. Subsequent dilutions for working solutions should always be made from a fresh aliquot of the stock.
References
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PubChem. N-Methyl-3,4-methylenedioxyamphetamine Hydrochloride. [Link]
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Wikipedia. MDO-NPA. [Link]
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PubChem. N-propyl-2-phenylethylamine hydrochloride. [Link]
